(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid (4-HEPBA) is a synthetic compound that has been studied for its potential applications in scientific research. 4-HEPBA is a boronic acid derivative that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
- Summary : Compounds with a substituted 4-piperidinol core, which is part of the compound you mentioned, have been found to be potent antagonists of the human H (3) receptor . These compounds have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria .
- Methods : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .
- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
- Summary : 4-Hydroxypiperidine, a part of the compound you mentioned, can be used as a reagent for the synthesis of acridine derivatives .
- Methods : The specific methods of application or experimental procedures would depend on the specific acridine derivative being synthesized .
- Results : The results would also depend on the specific acridine derivative being synthesized .
- Summary : 4-Hydroxypiperidine can be used as a reagent for the synthesis of fibrinogen receptor antagonists .
- Methods : The specific methods of application or experimental procedures would depend on the specific fibrinogen receptor antagonist being synthesized .
- Results : The results would also depend on the specific fibrinogen receptor antagonist being synthesized .
Antimalarial Activity
Synthesis of Acridine Derivatives
Synthesis of Fibrinogen Receptor Antagonists
- Summary : 4-Hydroxypiperidine, a part of the compound you mentioned, can be used in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist .
- Methods : The specific methods of application or experimental procedures would depend on the specific IP (PGI(2) receptor) agonist being synthesized .
- Results : The results would also depend on the specific IP (PGI(2) receptor) agonist being synthesized .
- Summary : 4-Hydroxypiperidine can be used in the study of copper-catalyzed N - versus O -arylation .
- Methods : The specific methods of application or experimental procedures would depend on the specific study being conducted .
- Results : The results would also depend on the specific study being conducted .
- Summary : The compounds with a substituted 4-piperidinol core, which is part of the compound you mentioned, have been found to be potent antagonists of the human H (3) receptor . These compounds are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthetic peptide being synthesized .
- Results : The results would also depend on the specific synthetic peptide being synthesized .
Synthesis of Highly Potent and Selective IP (PGI(2) Receptor) Agonist
Study of Copper-Catalyzed N - Versus O -Arylation
Synthesis of Synthetic Peptides
properties
IUPAC Name |
[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSPNOXEDFIRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.